(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
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Description
(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21ClFN5O and its molecular weight is 413.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound contains a piperazine ring and an indazole ring. Piperazine derivatives are known to interact with a variety of targets including serotonin and dopamine receptors . Indazole derivatives have been found to have various biological activities, including anti-inflammatory, analgesic, and anticancer effects .
Biological Activity
The compound (3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chloro-fluoro phenyl group and a piperazine moiety linked to a tetrahydropyrazino indazole. The molecular formula is C19H20ClFN5O with a molecular weight of 364.85 g/mol. The InChI key for this compound is OSWFIVFLDKOXQC-UHFFFAOYSA-N
.
Research indicates that this compound may act through multiple biological pathways:
- Receptor Interaction : It has been suggested that the compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neurological function.
- Inhibition of Enzymatic Activity : Preliminary studies indicate potential inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially improving mood and cognitive function .
Antidepressant Effects
Several studies have demonstrated that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, piperazine derivatives have been shown to modulate serotonergic systems effectively. This suggests that our compound may also possess similar properties.
Antitumor Activity
Research has indicated that certain derivatives of this compound can inhibit tumor growth by affecting angiogenesis—the process through which new blood vessels form from existing ones. This is particularly relevant in cancer treatment, where inhibiting angiogenesis can slow tumor progression .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential. Key parameters include:
Parameter | Value |
---|---|
Absorption | High |
Volume of Distribution | Moderate |
Elimination Half-Life | Varies by study |
Studies suggest that the compound has favorable absorption characteristics and moderate distribution volumes, which could enhance its efficacy as a therapeutic agent.
Case Studies
- Antidepressant Activity : A study involving a related piperazine compound demonstrated significant reductions in depressive-like behaviors in rodent models when administered at varying doses over two weeks. The study concluded that the mechanism likely involved serotonin receptor modulation.
- Antitumor Effects : In vitro studies on cell lines showed that compounds similar to this compound effectively inhibited cell proliferation and induced apoptosis in cancer cells.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O/c22-16-13-14(5-6-17(16)23)21(29)27-11-9-26(10-12-27)20-19-15-3-1-2-4-18(15)25-28(19)8-7-24-20/h5-8,13H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIMLUBFRSEXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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